![molecular formula C18H18N2O4 B2557590 2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922054-30-6](/img/structure/B2557590.png)
2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
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Description
The compound “2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide” is a derivative of coumarin . Coumarins are a class of benzopyrones, several derivatives of which are found in nature . They have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, a series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis
The molecular structure of this compound was characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 7-amino-4-methylcoumarin with organic halides, and the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with heteroaryl/alkyl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Scientific Research Applications
- Copolymers : Researchers have explored the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units. The compound’s structure and properties contribute to the design of functional materials with tailored optical and electrochemical characteristics .
- Cyclooxygenase-2 (COX-2) Inhibition : COX-2 is an enzyme involved in inflammation. Some studies have investigated the selective inhibition of COX-2 by anti-inflammatory agents. While not directly related to this compound, understanding COX-2 inhibition mechanisms can inform drug development .
- 4-Hydroxy-2-quinolones : This compound class has been used in the synthesis of related heterocycles. Researchers have explored the construction of four- to seven-membered heterocyclic rings, often exhibiting unique biological activities. Although not specific to our compound, this field highlights the versatility of similar structures .
- Functionalization Reactions : The compound’s structure contains a methacrylate group. Researchers have utilized similar functional groups in various synthetic pathways, including polymerization reactions and modification of organic molecules .
- Optical Properties : While direct studies on this compound are limited, its aromatic and heterocyclic nature suggests potential applications in optoelectronic devices. Further investigations into its photophysical properties could reveal interesting behavior .
Polymer Chemistry and Materials Science
Medicinal Chemistry and Drug Discovery
Heterocyclic Chemistry
Organic Synthesis and Functional Groups
Materials for Optoelectronics
properties
IUPAC Name |
2-methoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-20-9-10-24-16-8-7-12(11-14(16)18(20)22)19-17(21)13-5-3-4-6-15(13)23-2/h3-8,11H,9-10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEPUFVRHKFYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide |
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